molecular formula C9H15NO B14897876 (1-(Prop-2-yn-1-yl)piperidin-3-yl)methanol

(1-(Prop-2-yn-1-yl)piperidin-3-yl)methanol

Cat. No.: B14897876
M. Wt: 153.22 g/mol
InChI Key: SEGPGNSXCVPIKQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Prop-2-yn-1-yl)piperidin-3-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-(Prop-2-yn-1-yl)piperidin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(Prop-2-yn-1-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The propynyl group can participate in various chemical reactions, while the piperidine ring can interact with biological receptors. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(Prop-2-yn-1-yl)piperidin-3-yl)methanol is unique due to the specific positioning of the propynyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(1-prop-2-ynylpiperidin-3-yl)methanol

InChI

InChI=1S/C9H15NO/c1-2-5-10-6-3-4-9(7-10)8-11/h1,9,11H,3-8H2

InChI Key

SEGPGNSXCVPIKQ-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCCC(C1)CO

Origin of Product

United States

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